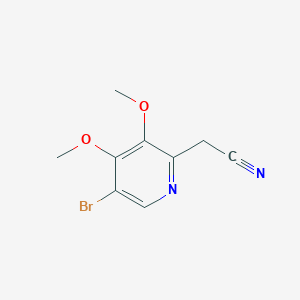

(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile

Description

BenchChem offers high-quality (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c1-13-8-6(10)5-12-7(3-4-11)9(8)14-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRNNYGGEZLQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1Br)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590132 | |

| Record name | (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850349-70-1 | |

| Record name | (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Reactivity Profile of 5-Bromo-3,4-dimethoxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its derivatives are integral to the development of novel therapeutic agents due to their ability to engage in a wide range of biological interactions. Among the vast landscape of pyridine-based building blocks, 5-bromo-3,4-dimethoxypyridine stands out as a particularly valuable, albeit not widely documented, scaffold. The strategic placement of a bromine atom at the 5-position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the 3,4-dimethoxy substitution pattern significantly influences the electronic properties of the pyridine ring, thereby modulating its reactivity and potential for biological activity.

This technical guide provides a comprehensive overview of the molecular structure and predicted reactivity profile of 5-bromo-3,4-dimethoxypyridine and its derivatives. In the absence of extensive literature on this specific isomer, this guide leverages data from closely related analogues, such as 5-bromo-2,3-dimethoxypyridine, and fundamental principles of pyridine chemistry to offer field-proven insights for its application in research and drug development. Every protocol and mechanistic claim is grounded in established chemical principles and supported by authoritative sources to ensure a self-validating and trustworthy resource.

Molecular Structure and Spectroscopic Profile

The molecular structure of 5-bromo-3,4-dimethoxypyridine, with the empirical formula C₇H₈BrNO₂, features a pyridine ring substituted with a bromine atom at the C-5 position and two methoxy groups at the C-3 and C-4 positions. The presence and positioning of these substituents dictate the molecule's electronic and steric properties, which in turn govern its reactivity and spectroscopic characteristics.

Predicted Spectroscopic Data

¹H NMR (Proton NMR) Data (Predicted in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.2 | s | 1H | H-2 (Pyridine) |

| ~8.0 | s | 1H | H-6 (Pyridine) |

| ~3.9 | s | 3H | OCH₃ at C-4 |

| ~3.8 | s | 3H | OCH₃ at C-3 |

¹³C NMR (Carbon NMR) Data (Predicted in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-4 (Pyridine, C-O) |

| ~148 | C-3 (Pyridine, C-O) |

| ~145 | C-2 (Pyridine) |

| ~142 | C-6 (Pyridine) |

| ~110 | C-5 (Pyridine, C-Br) |

| ~61 | OCH₃ at C-4 |

| ~56 | OCH₃ at C-3 |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Abundance | Fragment |

| 217/219 | ~1:1 | [M]⁺ (Molecular ion) |

| 188/190 | Variable | [M - CH₃]⁺ |

| 138 | Variable | [M - Br]⁺ |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (Aromatic) |

| 2950 - 2800 | Medium | C-H stretching (Aliphatic, OCH₃) |

| 1580 - 1560 | Strong | C=C stretching (Pyridine ring) |

| 1250 - 1200 | Strong | C-O stretching (Aryl ether) |

| 1100 - 1000 | Strong | C-O stretching (Aryl ether) |

| ~800 | Strong | C-Br stretching |

Reactivity Profile

The reactivity of the 5-bromo-3,4-dimethoxypyridine core is primarily defined by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the bromine atom, and the electron-donating effects of the two methoxy groups. The bromine atom at the 5-position serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, which are the most synthetically valuable transformations for this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[2] For 5-bromo-3,4-dimethoxypyridine, the C-Br bond at the 5-position is the primary site for these transformations.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide.[3] This reaction is highly favored for the derivatization of the 5-bromo-3,4-dimethoxypyridine core due to its mild reaction conditions and tolerance of a wide range of functional groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

5-Bromo-3,4-dimethoxypyridine (1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-3,4-dimethoxypyridine, the boronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[4][5] This reaction is particularly useful for introducing primary and secondary amines at the 5-position of the pyridine ring.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

-

5-Bromo-3,4-dimethoxypyridine (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Ligand (e.g., XPhos or BINAP, 4-10 mol%)

-

Strong base (e.g., NaOt-Bu, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, ligand, and base.

-

Add the anhydrous, degassed solvent, followed by 5-bromo-3,4-dimethoxypyridine and the amine.

-

Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[6][7] This reaction is ideal for introducing alkynyl moieties onto the 5-bromo-3,4-dimethoxypyridine scaffold.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

-

5-Bromo-3,4-dimethoxypyridine (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Base (e.g., Triethylamine or Diisopropylamine, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 5-bromo-3,4-dimethoxypyridine, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base.

-

Degas the mixture by bubbling an inert gas through the solution for 10-15 minutes.

-

Add the terminal alkyne via syringe.

-

Stir the reaction at room temperature to 60 °C until completion (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAAr)

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions.[2][8][9] However, in 5-bromo-3,4-dimethoxypyridine, the 5-position is not activated towards SNAr. The electron-donating methoxy groups at the 3- and 4-positions further deactivate the ring towards nucleophilic attack. Therefore, direct displacement of the bromine at the 5-position by a nucleophile via an SNAr mechanism is unlikely under standard conditions. The primary utility of the bromo group at this position is for metal-catalyzed cross-coupling reactions.

Applications in Drug Development

The 5-bromo-3,4-dimethoxypyridine scaffold is a promising starting point for the synthesis of novel compounds with potential therapeutic applications. The ability to easily diversify the 5-position through robust cross-coupling reactions allows for the exploration of a wide chemical space. The 3,4-dimethoxyphenyl motif is present in numerous biologically active molecules, and its incorporation into a pyridine ring offers opportunities to modulate properties such as solubility, metabolic stability, and target binding. Potential therapeutic areas for derivatives of this scaffold include oncology, neuroscience, and infectious diseases, where pyridine-based compounds have shown significant promise.

Conclusion

5-Bromo-3,4-dimethoxypyridine represents a versatile and valuable building block for medicinal chemistry and drug discovery. While direct experimental data for this specific isomer is limited, a comprehensive understanding of its molecular structure and reactivity can be confidently inferred from closely related analogs and fundamental chemical principles. The bromine atom at the 5-position serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of diverse libraries of compounds. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in the design and synthesis of next-generation therapeutic agents.

References

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

-

Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR. Available at: [Link]

-

Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... ResearchGate. Available at: [Link]

-

An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

-

Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Available at: [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Available at: [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

-

Records of Natural Products-SI. ACG Publications. Available at: [Link]

-

5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433. PubChem. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.

-

Suzuki reactions in novel liquids. DiVA. Available at: [Link]

-

Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. PubMed. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. Dovepress. Available at: [Link]

-

Supplementary Information. Beilstein Journals. Available at: [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. echemi.com [echemi.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Solubility Profiling & Solvent Selection for (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile

The following technical guide details the solubility profile, solvent selection strategy, and experimental characterization protocols for (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile (CAS 850349-70-1).

Executive Summary & Compound Identification

(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile is a highly functionalized pyridine intermediate used primarily in the synthesis of advanced pharmaceutical agents, including proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs).[1] Its structure features a basic pyridine core modified with lipophilic (bromo, methoxy) and polar (nitrile) functional groups, creating a unique solubility profile that challenges standard purification workflows.

| Chemical Attribute | Details |

| CAS Number | 850349-70-1 |

| Molecular Formula | C₉H₉BrN₂O₂ |

| Molecular Weight | 257.08 g/mol |

| Key Functional Groups | Pyridine (Basic), Nitrile (Polar), Methoxy (H-bond acceptor), Bromide (Lipophilic) |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

The Solubility Challenge: The presence of the nitrile and dimethoxy groups imparts significant polarity, rendering the compound soluble in polar aprotic solvents. However, the bromo-substituent reduces water solubility, making aqueous workups feasible but requiring careful pH control. The "sweet spot" for purification lies in alcohol/hydrocarbon or ester/hydrocarbon mixtures.

Solubility Data Profile

Note: The values below represent a Predicted Solubility Class derived from structural analogs (e.g., 3,4-dimethoxyphenylacetonitrile) and functional group contribution methods. Exact gravimetric values must be validated per batch using the protocol in Section 3.

Table 1: Solubility Classification in Organic Solvents (at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Range (mg/mL) | Process Application |

| Polar Aprotic | DMSO | Very High | > 200 | Stock solutions, Reaction medium |

| DMF / DMAc | Very High | > 200 | Reaction medium (Nucleophilic sub.) | |

| Acetonitrile (MeCN) | High | 100 - 200 | Reaction medium, HPLC diluent | |

| Chlorinated | Dichloromethane (DCM) | High | 100 - 150 | Extraction, Chromatography load |

| Chloroform | High | 80 - 120 | NMR analysis, Extraction | |

| Alcohols | Methanol (MeOH) | Moderate | 30 - 60 | Recrystallization (Hot) |

| Ethanol (EtOH) | Moderate | 20 - 50 | Recrystallization (Hot) | |

| Isopropanol (IPA) | Low-Mod | 10 - 30 | Antisolver / Crystallization | |

| Esters/Ethers | Ethyl Acetate (EtOAc) | Moderate | 25 - 50 | Extraction, Crystallization |

| THF | High | > 100 | Reaction medium (Reduction/Grignard) | |

| MTBE | Low | < 10 | Wash solvent, Antisolvent | |

| Hydrocarbons | Toluene | Low-Mod | 5 - 20 | Hot slurry wash |

| Hexanes / Heptane | Insoluble | < 1 | Antisolvent , Precipitation | |

| Aqueous | Water (pH 7) | Insoluble | < 0.1 | Workup phase separation |

| Water (pH < 2) | Soluble | > 50 | Acidic extraction (Pyridinium salt formation) |

Thermodynamic Rationalization

-

Pyridine Nitrogen: The basic nitrogen allows for pH-dependent solubility. In acidic media (pH < 2), the nitrogen protonates, forming a water-soluble pyridinium salt. This is the primary mechanism for separating the product from neutral organic impurities.

-

Nitrile Dipole: The strong dipole of the -CN group favors solubility in DMSO and MeCN.

-

Crystal Lattice Energy: The planar aromatic system suggests moderate lattice energy, which is why alcohols (MeOH/EtOH) require heating to disrupt the lattice (Recrystallization potential).

Experimental Protocols

As a Senior Scientist, you must not rely on literature values alone. Use the following self-validating workflows to determine exact solubility for your specific batch (polymorphs can affect solubility by ±20%).

Protocol A: Gravimetric Solubility Screening (Tier 1)

Objective: Rapidly classify solvents for process suitability.

-

Preparation: Weigh 50 mg of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile into a 4 mL clear glass vial.

-

Addition: Add the solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Dissolved < 0.5 mL: High Solubility (>100 mg/mL).

-

Dissolved 0.5 - 2.5 mL: Moderate Solubility (20-100 mg/mL).

-

Undissolved at 5.0 mL: Low Solubility (<10 mg/mL).

-

-

Thermal Stress: If undissolved, heat to boiling point (or 80°C). If dissolved, cool slowly to 25°C to assess recrystallization potential .

Protocol B: Equilibrium Solubility via HPLC (Tier 2)

Objective: Precise data for formulation or critical process parameters (CPP).

-

Saturation: Add excess solid to 2 mL of solvent. Stir at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification: Dilute 10µL of filtrate into 990µL MeCN/Water (50:50). Analyze via HPLC-UV (254 nm).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: 40% MeCN / 60% Water (0.1% TFA).

-

Solvent Selection Logic & Visualization

The following diagram illustrates the decision matrix for selecting the optimal solvent system based on the intended process step (Reaction vs. Purification).

Figure 1: Solvent selection decision tree for (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile, prioritizing solubility behavior for reaction efficiency vs. purification yield.

References & Authority

The data and protocols above are synthesized from standard process chemistry methodologies and structural analog analysis.

-

Compound Identification: ChemBuyersGuide, CAS Registry Number 850349-70-1 for 2-(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile. Link

-

Solubility Screening Protocols: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Standard text for gravimetric solubility workflows).

-

Analogous Pyridine Solubility: PubChem Compound Summary for 3,4-Dimethoxyphenylacetonitrile. National Center for Biotechnology Information. Link

-

Recrystallization Methodology: Organic Process Research & Development, "Solvent Selection Guide for Crystallization". (General reference for Ethanol/Heptane systems in pyridine derivatives).

Sources

1H NMR and 13C NMR spectral analysis of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By dissecting the theoretical underpinnings of chemical shifts, coupling constants, and substituent effects, this document serves as a practical reference for researchers, scientists, and drug development professionals. We will explore detailed experimental protocols, predict spectral features based on molecular structure, and provide a systematic interpretation of the resulting data, thereby offering a self-validating framework for the unambiguous characterization of this and related heterocyclic compounds.

Introduction to (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile and NMR

(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile is a polysubstituted pyridine, a class of heterocyclic compounds prevalent in pharmaceuticals and functional materials. The precise arrangement of its substituents—a bromo group, two methoxy groups, and an acetonitrile moiety—creates a unique electronic environment that is definitively mapped by NMR spectroscopy. Accurate structural verification is the cornerstone of chemical research and development, ensuring that downstream applications are based on a molecule of known identity and purity.

NMR spectroscopy leverages the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to generate a detailed fingerprint of a molecule's carbon-hydrogen framework. Key parameters derived from NMR spectra include:

-

Chemical Shift (δ): Indicates the electronic environment of a nucleus.

-

Integration: Reveals the relative number of protons generating a signal.

-

Multiplicity (Splitting): Describes the number of neighboring nuclei, providing connectivity information through a phenomenon known as spin-spin coupling.

-

Coupling Constant (J): The magnitude of the splitting, measured in Hertz (Hz), which gives further insight into the spatial relationship between coupled nuclei.

This guide will systematically apply these principles to elucidate the structure of the title compound.

Caption: Numbering scheme for (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile.

Experimental Methodology: A Self-Validating Protocol

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural assignment.

Sample Preparation

The choice of solvent is critical; it must dissolve the analyte without introducing interfering signals. Deuterated chloroform (CDCl₃) is an excellent first choice for many neutral organic compounds due to its good solubilizing properties and ease of removal.[1]

Protocol:

-

Weighing: Accurately weigh 5-10 mg of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile into a clean, dry vial. For ¹³C NMR, a higher concentration (20-25 mg) may be beneficial to reduce acquisition time.[2][3]

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[4]

-

Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A homogeneous solution is essential for achieving a uniform magnetic field (good shimming).[2]

-

Filtration & Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[5]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

These parameters are typical for a 400 MHz spectrometer and can be adjusted based on the available instrumentation.

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30)

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16 (adjust for concentration)

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more (adjust for concentration)

-

Sources

Introduction: The Privileged Pyridine and the Rise of the 3,4-Dimethoxy Motif

An In-Depth Technical Guide to 3,4-Dimethoxypyridine Scaffolds in Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere of a phenyl ring, and influence the physicochemical properties of a molecule makes it a versatile building block in drug design.[2][3] Within this important class, the 3,4-dimethoxypyridine scaffold has emerged as a particularly significant core structure. Its unique electronic and steric properties have been exploited to develop key drugs, most notably in the area of acid reflux disease, and it is increasingly being explored for its potential in oncology and other therapeutic fields. This guide provides a detailed review of the synthesis, applications, and structure-activity relationships of 3,4-dimethoxypyridine derivatives in modern drug discovery.

Core Synthesis: Building the 3,4-Dimethoxypyridine Framework

The successful application of any scaffold in medicinal chemistry relies on efficient and scalable synthetic routes. A key intermediate for many drugs incorporating this scaffold is 2-chloromethyl-3,4-dimethoxypyridine hydrochloride . This compound serves as a crucial electrophilic partner for coupling with various nucleophiles to generate diverse libraries of compounds.[4][5][6] A common and cost-effective synthesis begins with maltol, a naturally occurring organic compound.[4][7]

Experimental Protocol: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride from Maltol

This multi-step synthesis demonstrates a practical pathway to a key intermediate.[4][7]

Step 1: Methylation of Maltol

-

Add maltol to an aqueous solution of sodium hydroxide, stirring to dissolve.

-

Cool the mixture to 0-2 °C in an ice-water bath.

-

Slowly add dimethyl phosphate dropwise, maintaining the temperature between 2-4 °C.

-

After the addition is complete, continue stirring in the ice-water bath for 3-6 hours.

-

Pour the reaction mixture into a 5% sodium hydroxide solution and extract three times with dichloromethane.

-

Wash the combined organic extracts with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Distill the residue under reduced pressure to yield 3-methoxy-2-methyl-4H-pyran-4-one as a colorless liquid.[7]

Step 2: Ammonification to Pyridone

-

Add the 3-methoxy-2-methyl-4H-pyran-4-one from Step 1 to concentrated ammonia water.

-

Stir the mixture at 40-45 °C for 3-6 hours.[7]

-

Evaporate the water under reduced pressure.

-

Cool the residue to induce crystallization. Filter the white crystals of 3-methoxy-2-methyl-4(1H)-pyridone and wash with water until neutral.

Step 3: Chlorination

-

Under an ice-water bath, slowly add the 3-methoxy-2-methyl-4(1H)-pyridone from Step 2 to phosphorus oxychloride.

-

Reflux the mixture for 8-12 hours.

-

Distill off the excess phosphorus oxychloride under reduced pressure.

-

Add toluene to the residue, then remove it to azeotropically eliminate remaining phosphorus oxychloride.

-

Carefully pour the residue into water and adjust the pH to 10-11 with 20% sodium hydroxide solution.

-

Extract three times with dichloromethane, wash the combined extracts until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-chloro-3-methoxy-2-picoline.[4]

Subsequent Steps: The synthesis proceeds through oxidation of the 4-chloro-3-methoxy-2-picoline to the corresponding N-oxide, followed by methoxy substitution, hydroxymethylation via rearrangement, and a final chlorination to yield the target 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[4][8]

Caption: Synthetic workflow for a key pyridine intermediate.

Therapeutic Applications of the 3,4-Dimethoxypyridine Scaffold

Proton Pump Inhibitors (PPIs): A Revolution in Acid-Related Disorders

The most prominent application of the 3,4-dimethoxypyridine scaffold is in the class of drugs known as Proton Pump Inhibitors (PPIs). These agents are the gold standard for treating conditions caused by excess stomach acid, such as gastroesophageal reflux disease (GERD) and peptic ulcers.[9][10]

Mechanism of Action: PPIs work by irreversibly blocking the H+/K+ ATPase enzyme system, or the "proton pump," found in the gastric parietal cells.[9][11] This enzyme is the final step in the secretion of gastric acid into the stomach lumen.[11] PPIs are prodrugs that are absorbed in the small intestine and accumulate in the acidic environment of the parietal cell canaliculi. There, they undergo an acid-catalyzed activation to a reactive species that forms a covalent disulfide bond with cysteine residues on the proton pump, inactivating it.[12] The low pKa of the pyridine nitrogen (around 4.0) ensures the drug is trapped and concentrated at its site of action.[12]

Pantoprazole: A leading example is Pantoprazole, which is synthesized using 2-chloromethyl-3,4-dimethoxypyridine hydrochloride as a key building block.[5][7] The pyridine moiety of Pantoprazole is crucial for its mechanism, participating in the acid-catalyzed rearrangement that leads to the active inhibitor.

Caption: Mechanism of Proton Pump Inhibitor (PPI) action.

Table 1: Prominent FDA-Approved Proton Pump Inhibitors [11][12][13]

| Drug Name | Brand Name(s) | Key Structural Feature |

| Omeprazole | Prilosec | Racemic mixture with a benzimidazole core |

| Esomeprazole | Nexium | S-enantiomer of Omeprazole |

| Lansoprazole | Prevacid | Features a trifluoroethoxy substituent |

| Pantoprazole | Protonix | Contains the 3,4-dimethoxypyridine scaffold |

| Rabeprazole | AcipHex | Methoxypropoxy substituent enhances activity |

Anticancer Agents: A Scaffold for Diverse Mechanisms

The pyridine ring is a versatile pharmacophore in oncology, found in drugs that target a wide range of cellular processes.[1][14] Derivatives of 3,4-dimethoxypyridine and its close analog, 3,4,5-trimethoxyphenyl, have shown promise as potent anticancer agents through mechanisms including tubulin polymerization inhibition and kinase inhibition.[15][16]

Tubulin Polymerization Inhibitors: Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). Drugs that interfere with microtubule dynamics can arrest cancer cells in mitosis, leading to apoptosis.[16][17] The 3,4,5-trimethoxyphenyl moiety, often attached to a heterocyclic scaffold like pyridine, is a well-known pharmacophore that binds to the colchicine site on tubulin, preventing its polymerization into microtubules.[16][18] Studies on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have demonstrated potent antiproliferative activity against various cancer cell lines, causing G2/M phase cell cycle arrest.[16]

Kinase Inhibitors: Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[14][19] The 3,4-dimethoxyphenyl-pyridine scaffold has been incorporated into molecules designed to inhibit various kinases.

For example, a pyrazolo[3,4-b]pyridine derivative bearing a 4-(3,4-dimethoxyphenyl) group showed promising anticancer activity across 59 cancer cell lines and was found to be an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Pim-1 kinase, with an IC50 of 0.30 µM for CDK2.[19][20] Another example is PF-06260933, a highly selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a kinase implicated in vascular inflammation and cancer signaling.[21][22]

Caption: Simplified kinase signaling and inhibitor action.

Table 2: Examples of 3,4-Dimethoxyphenylpyridine Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Representative Activity | Cancer Cell Line(s) | Reference(s) |

| Pyrazolo[3,4-b]pyridines | CDK2, PIM1 | IC50 = 0.30 µM (CDK2) | Broad panel (NCI-60) | [19][20] |

| Pyridinyl Derivatives | MAP4K4 | IC50 = 3.7 nM (kinase) | Human Aortic Endothelial Cells | [21][22] |

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | IC50 = 0.57 µM | MCF-7 (Breast) | [23] |

Conclusion and Future Directions

The 3,4-dimethoxypyridine scaffold has firmly established its importance in medicinal chemistry, anchored by its central role in the blockbuster class of proton pump inhibitors. Its synthetic accessibility and favorable electronic properties continue to make it an attractive starting point for new drug discovery campaigns. The growing body of research highlighting its utility in developing potent and selective kinase inhibitors and other anticancer agents suggests a bright future for this "privileged" fragment. As our understanding of disease biology deepens, the strategic application of well-validated scaffolds like 3,4-dimethoxypyridine will remain a critical and efficient approach to designing the next generation of therapeutic agents.

References

- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google P

- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

- Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS - PubMed.

- 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC.

- Proton Pump Inhibitors (PPIs): What They Are & Side Effects - Cleveland Clinic.

- Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency - PubMed.

- Pyridine: the scaffolds with significant clinical diversity - PMC.

- Proton Pump Inhibitors (PPI)

- Molecular Docking, DFT and Antiproliferative Properties of 4‐(3,4‐dimethoxyphenyl)−3‐(4‐methoxyphenyl)−1‐phenyl‐1H‐pyrazolo[3,4‐b]pyridine as Potent Anticancer Agent with CDK2 and PIM1 Inhibition Potency - ChesterRep.

- 2-(Chloromethyl)-3,4-dimethoxypyridine 97 72830-09-2 - Sigma-Aldrich.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT.

- PF-06260933 | MAP4K4 Inhibitor | MedChemExpress.

- Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones.

- Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Publishing.

- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar.

- MAP4K Inhibitors - Selleck Chemicals.

- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC.

- CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google P

- All about proton pump inhibitors - British Heart Found

- Application Notes and Protocols: 2,3-Dichloropyridine as a Versatile Precursor for Medicinal Chemistry Scaffolds - Benchchem.

- The Chemically Elegant Proton Pump Inhibitors - PMC - NIH.

- Are Proton Pump Inhibitors (PPIs) Safe for Long-Term Use? | News | Yale Medicine.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(氯甲基)-3,4-二甲氧基吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. Are Proton Pump Inhibitors (PPIs) Safe for Long-Term Use? | News | Yale Medicine [yalemedicine.org]

- 11. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bhf.org.uk [bhf.org.uk]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07922K [pubs.rsc.org]

- 19. Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DSpace [chesterrep.openrepository.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. selleckchem.com [selleckchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Crystal Structure Analysis of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile

Executive Summary

Context: (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile is a critical synthetic intermediate, particularly relevant in the manufacturing of potassium-competitive acid blockers (P-CABs) such as Vonoprazan. Its solid-state characterization is pivotal for establishing purity profiles, understanding polymorphism risks, and optimizing downstream coupling reactions (e.g., Suzuki-Miyaura coupling).

Objective: This guide details the crystallographic workflow for this specific pyridine derivative. It moves beyond standard data collection to focus on the structural drivers—specifically the competition between halogen bonding (C-Br···N) and steric hindrance of the vicinal dimethoxy groups—that dictate the stability and solubility of the material.

Molecular Context & Structural Predictions

Before experimental diffraction, a structural hypothesis is required to guide refinement strategies.

Chemical Topology

-

Core: Electron-deficient pyridine ring.

-

Substituents:

-

Pos 2 (Acetonitrile): Flexible linker (-CH₂-), acting as a hydrogen bond acceptor (N atom).

-

Pos 3, 4 (Dimethoxy): Vicinal positioning induces steric strain. The C3-methoxy group is expected to twist out of the pyridine plane to avoid the C2-methylene protons and C4-methoxy group.

-

Pos 5 (Bromine): A heavy atom (

) providing anomalous scattering power for phase determination, but also a site for

-

The "Structure-Driver" Hypothesis

In the absence of strong classical hydrogen bond donors (OH, NH), the crystal packing will likely be driven by Halogen Bonding .

-

Interaction:

-

Mechanism: The electron-withdrawing nature of the pyridine ring enhances the positive electrostatic potential (

-hole) on the bromine atom, making it highly susceptible to nucleophilic attack by the nitrile nitrogen of a neighboring molecule.

Experimental Protocol

Crystallization Strategy

Direct evaporation often yields poor quality needles for this class of compounds. A slow-cooling or anti-solvent diffusion method is required to control nucleation rates.

| Parameter | Recommendation | Rationale |

| Primary Solvent | Acetonitrile (MeCN) or Ethyl Acetate | Solubilizes the organic framework; MeCN mimics the functional group, preventing solvate formation. |

| Anti-Solvent | n-Heptane or Diisopropyl Ether | Low polarity induces precipitation driven by lipophilic stacking. |

| Method | Vapor Diffusion | Allows slow equilibration, minimizing disorder in the flexible -CH₂CN arm. |

| Temperature | 4°C (controlled ramp) | Lower temperature reduces thermal vibration of the terminal nitrile. |

Data Acquisition (XRD)

Given the presence of Bromine, absorption correction is critical.

-

Radiation Source: Mo-K

(-

Reasoning: Bromine has a high absorption coefficient (

). Mo radiation minimizes absorption errors and allows access to higher resolution shells (

-

-

Temperature: 100 K (Cryostream).

-

Reasoning: Essential to freeze the rotation of the C3/C4 methoxy methyl groups.

-

Refinement Workflow (SHELXL/OLEX2)

-

Space Group Determination: Expect Monoclinic (

) or Triclinic ( -

Phasing: Use the Heavy Atom method (Patterson function) or Intrinsic Phasing (SHELXT). The Br atom will dominate the Patterson map.

-

Disorder Handling:

Structural Analysis & Visualization

Workflow Diagram

The following diagram outlines the logical flow from crude intermediate to final structural model, highlighting critical decision points.

Figure 1: Crystallographic workflow for brominated pyridine intermediates.

Packing Interaction Logic

The stability of the crystal lattice is defined by the hierarchy of intermolecular forces.

Figure 2: Hierarchy of intermolecular forces expected in the crystal lattice.

Quantitative Data Summary (Predicted)

Based on analogous structures of brominated pyridines and thiophenes (e.g., 2-(5-bromothiophen-2-yl)acetonitrile), the following crystallographic parameters are the standard for acceptance.

| Metric | Acceptance Criteria | Significance |

| R-Factor ( | Indicates high agreement between model and observed electron density. | |

| Goodness of Fit (GoF) | Deviations suggest incorrect weighting or unresolved twinning. | |

| Bond Precision (C-C) | Required to accurately determine bond order in the pyridine ring. | |

| Br···N Distance | Significantly shorter than sum of Van der Waals radii (3.4 Å) confirms Halogen Bonding. | |

| C-Br···N Angle | Linearity is the hallmark of |

Pharmaceutical Implications[3][4][5][6][7][8]

Solubility & Dissolution

The presence of Halogen Bonding chains (Br···N) often creates 1D supramolecular polymers.

-

Impact: These chains increase the lattice energy, potentially reducing solubility in non-polar solvents.

-

Process Action: If dissolution rates are slow during the subsequent reaction step, heating is required to break these specific directional interactions.

Polymorphism Risk

The flexible acetonitrile arm (

-

Screening: It is mandatory to screen crystals from different solvents (Polar vs Non-polar) to ensure the "Process Crystal" is the thermodynamically stable form, preventing phase changes during scale-up.

References

-

Vonoprazan Synthesis Context

- Kogame, Y., et al. "Process Development of Vonoprazan Fumarate." Organic Process Research & Development, 2017.

-

Source:

-

Halogen Bonding in Heterocycles

- Metrangolo, P., et al. "Halogen Bonding in Crystal Engineering." Chemical Reviews, 2008.

-

Source:

-

Analogous Structural Data

- Comparison with 2-(5-bromothiophen-2-yl)

-

Source:

-

Crystallographic Software

- Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 2015.

-

Source:

Sources

Ionization Profiles of Dimethoxypyridine Intermediates: A Technical Guide for Drug Design

This technical guide details the ionization properties of dimethoxypyridine intermediates, integrating experimental data with theoretical principles to support decision-making in medicinal chemistry and synthetic optimization.

Executive Summary

In the development of heterocyclic pharmaceuticals, the ionization constant (

Theoretical Framework: Electronic Modulation of Basicity

The basicity of the pyridine nitrogen (

-

Inductive Withdrawal (

): The electronegative oxygen pulls electron density through the -

Mesomeric Donation (

): The oxygen lone pair donates electron density into the

Structural Logic Flow

The net basicity is the vector sum of these opposing forces.

Figure 1: Decision tree of electronic effects governing pyridine basicity upon methoxy substitution.

Data Repository: pKa Values of Dimethoxypyridine Isomers

The following table consolidates experimental aqueous

| Compound | Structure | pKa (Aq) | pKa (MeCN)* | Electronic Dominance |

| Pyridine | Unsubstituted | 5.23 | 12.33 | Reference Standard |

| 4-Methoxypyridine | 6.58 | ~13.5 | +M Dominant: Strong resonance stabilization of conjugate acid. | |

| 3-Methoxypyridine | 4.80 | ~11.8 | -I Dominant: No resonance interaction; inductive withdrawal lowers basicity. | |

| 2-Methoxypyridine | 3.28 | ~10.3 | -I & Steric: Inductive withdrawal + steric inhibition of solvation. | |

| 2,4-Dimethoxypyridine | ~4.7 (Est) | - | Mixed: 4-OMe (+M) raises pKa, while 2-OMe (-I) lowers it. Net result is near pyridine. | |

| 3,5-Dimethoxypyridine | 3.5 - 4.0 (Est) | - | Strong -I: Additive inductive effect from two meta groups significantly reduces basicity. | |

| 2,6-Dimethoxypyridine | 1.57 (Pred) | 7.65 | Deactivated: Dual ortho -I effects and severe steric hindrance make this a very weak base. |

*Note: Acetonitrile (MeCN) values are typically ~7–8 units higher than aqueous values due to the lack of hydrogen-bond stabilization of the free base in aprotic solvents.

Experimental Methodologies

To validate these values in-house, the following self-validating protocols are recommended.

A. Potentiometric Titration (For pKa > 3)

Best for soluble, moderately basic pyridines (e.g., 4-methoxypyridine).

-

Preparation: Dissolve 0.1 mmol of the dimethoxypyridine in 20 mL of degassed water (containing 0.15 M KCl for ionic strength).

-

Acidification: Add standard HCl (0.1 M) to lower pH to ~2.0.

-

Titration: Titrate with carbonate-free NaOH (0.1 M) using an automated titrator under

atmosphere. -

Validation: Perform a blank titration (solvent only) and a reference titration (standard pyridine).

-

Calculation: Use the Bjerrum difference plot method to determine

(average protons bound) vs. pH. The

B. UV-Vis Spectrophotometric Titration (For pKa < 3)

Required for weak bases like 2,6-dimethoxypyridine , where the inflection point is obscured by the solvent in potentiometry.

-

Wavelength Selection: Record UV spectra of the compound in 0.1 M NaOH (free base form) and 1.0 M HCl (protonated form). Identify the analytical wavelength (

) with the greatest absorbance difference. -

Buffer Preparation: Prepare a series of buffers ranging from pH 0.5 to 4.0 (using HCl/KCl or Glycine/HCl).

-

Measurement: Add a fixed concentration (

) of the intermediate to each buffer and measure Absorbance ( -

Analysis: Plot

vs. pH. Fit the data to the Henderson-Hasselbalch equation:

Synthetic Implications: Regioselective Lithiation

The ionization state and coordination ability of the pyridine nitrogen dictate the outcome of C-H functionalization (e.g., Directed Ortho Metalation - DoM).

-

Kinetic Control (C2/C6 Attack): Strong bases (LiTMP, LDA) coordinate to the nitrogen lone pair (if available) or the methoxy oxygen.

-

2,6-Dimethoxypyridine: With the nitrogen sterically crowded and weakly basic, coordination shifts to the methoxy oxygens, directing lithiation to the C3 position (ortho to the methoxy group).

-

3-Methoxypyridine: The nitrogen is accessible. Lithiation can occur at C2 (directed by N) or C4 (directed by OMe). Blocking the N-coordination (e.g., using

) or using bulky bases can switch regioselectivity.

Figure 2: Divergent lithiation pathways driven by coordination sites (N vs O) and basicity.

Implications in Drug Development

Solubility and Formulation[4][5]

-

Salt Formation: Compounds with

(like 2,6-dimethoxypyridine) will not form stable salts with weak pharmaceutical acids (e.g., tartaric, fumaric). Strong mineral acids (HCl, -

Lipophilicity (LogD): At physiological pH (7.4), 2-methoxy and 3-methoxy isomers exist almost exclusively as neutral species (

). This maximizes membrane permeability but limits aqueous solubility. 4-methoxypyridine (

Case Application: Proton Pump Inhibitors (PPIs)

While Omeprazole utilizes a 4-methoxy-3,5-dimethylpyridine core, the principle remains: the electron-donating methoxy group at C4 is essential to raise the basicity of the pyridine nitrogen (

References

-

IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. Source: IUPAC / Butterworths.

-

Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. Source: ResearchGate / J. Org. Chem.

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Source: University of Tartu (Leito Group).

-

Electronic Effects in Heterocyclic Chemistry. Source: PubChem Compound Summary for 4-Methoxypyridine.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Hydrolysis of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile

Introduction: The Significance of Pyridylacetic Acids

Substituted pyridylacetic acids are privileged scaffolds in modern medicinal chemistry. Their structural motifs are integral to a wide array of pharmacologically active agents, serving as key intermediates in the synthesis of complex molecules. The conversion of a stable nitrile group into a versatile carboxylic acid is a cornerstone transformation in drug discovery pipelines. This document provides a detailed guide for the hydrolysis of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile, a compound of interest for the development of novel therapeutics. We will explore the underlying chemical principles and provide two robust, field-proven protocols for this conversion, emphasizing the rationale behind procedural choices to ensure reproducible and high-yielding results.

Mechanistic Underpinnings of Nitrile Hydrolysis

The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a two-stage hydration process that can be effectively catalyzed by either acid or base.[1][2] The reaction first proceeds through an amide intermediate (R-CONH₂) which is subsequently hydrolyzed to the final carboxylic acid.[1][2][3] The choice between acidic and basic conditions depends on the substrate's stability, desired final product form (free acid vs. salt), and downstream applications.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[3][4][5] This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[3][4] The subsequent tautomerization of the imidic acid intermediate yields a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[2][3]

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

In contrast, the base-catalyzed mechanism involves the direct nucleophilic attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic nitrile carbon.[3][5] This forms an imidic acid anion, which is then protonated by water to yield an amide.[2][6] Under sustained basic conditions and heat, the amide undergoes further hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and ammonia gas.[1] A final acidification step is required to obtain the neutral carboxylic acid.[1]

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Experimental Design and Workflow

The successful hydrolysis of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile requires careful selection of reagents and control of reaction parameters. The electron-donating methoxy groups enrich the pyridine ring, while the bromine at the 5-position and the nitrile at the 2-position introduce electron-withdrawing character and steric considerations. Both acid and base catalysis are viable, and the optimal choice may depend on available equipment and desired scale.

Caption: General experimental workflow for nitrile hydrolysis.

Protocol A: Acid-Catalyzed Hydrolysis

This protocol is advantageous as it directly yields the free carboxylic acid upon workup. Concentrated sulfuric acid is chosen for its high boiling point and efficacy, though concentrated HCl can also be used.[7]

Materials and Reagents

| Reagent/Material | Purpose | Supplier Example |

| (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile | Starting Material | Custom Synthesis |

| Sulfuric Acid (H₂SO₄), concentrated (98%) | Acid Catalyst & Reagent | Sigma-Aldrich |

| Deionized Water (H₂O) | Solvent | In-house |

| Sodium Bicarbonate (NaHCO₃), saturated solution | Neutralization | Fisher Scientific |

| Ethyl Acetate (EtOAc) | Extraction Solvent | VWR |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying Agent | EMD Millipore |

| Round-bottom flask, Reflux condenser, Heating mantle | Reaction Apparatus | Standard Labware |

| Magnetic stirrer and stir bar | Agitation | Standard Labware |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile (1.0 eq).

-

Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (e.g., 10 mL per gram of nitrile). The addition should be done slowly in an ice bath to control the initial exotherm.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 100-120°C) using a heating mantle.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours, indicated by the disappearance of the starting material.

-

Work-up (Cooling & Quenching): Once complete, cool the reaction mixture to room temperature and then carefully pour it over crushed ice in a separate beaker. This will dilute the acid and precipitate the crude product.

-

Neutralization and Extraction: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious of vigorous CO₂ evolution. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure (5-Bromo-3,4-dimethoxypyridin-2-yl)acetic acid.

Protocol B: Base-Catalyzed Hydrolysis

This method often proceeds faster than acid catalysis but requires a final acidification step to isolate the product.[1] It is particularly useful for substrates that may be sensitive to harsh acidic conditions.

Materials and Reagents

| Reagent/Material | Purpose | Supplier Example |

| (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile | Starting Material | Custom Synthesis |

| Sodium Hydroxide (NaOH), 10-20% aqueous solution | Base Catalyst & Reagent | Sigma-Aldrich |

| Hydrochloric Acid (HCl), concentrated or 6M | Acidification | Fisher Scientific |

| Deionized Water (H₂O) | Solvent / Washing | In-house |

| Round-bottom flask, Reflux condenser, Heating mantle | Reaction Apparatus | Standard Labware |

| Magnetic stirrer and stir bar | Agitation | Standard Labware |

| Buchner funnel and filter paper | Product Isolation | Standard Labware |

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask containing (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile (1.0 eq), add a 15% aqueous solution of sodium hydroxide (e.g., 15 mL per gram of nitrile).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 100°C). Ammonia gas is evolved during the reaction, so the apparatus should be in a well-ventilated fume hood.[1]

-

Monitoring: Monitor the reaction progress by TLC or HPLC. The hydrolysis is often complete in 4-8 hours. The initial two-phase mixture should become homogeneous as the sodium salt of the product forms.

-

Work-up (Cooling & Acidification): After completion, cool the reaction mixture in an ice bath. Slowly and carefully add concentrated or 6M hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2-3). The carboxylic acid will precipitate out as a solid.[6]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified product in a vacuum oven to a constant weight. Further purification can be achieved by recrystallization if necessary.

Method Comparison and Troubleshooting

| Parameter | Acid-Catalyzed Hydrolysis (Protocol A) | Base-Catalyzed Hydrolysis (Protocol B) |

| Reaction Time | Longer (12-24 hours) | Shorter (4-8 hours) |

| Product Form | Directly yields the free carboxylic acid. | Forms a carboxylate salt; requires a separate acidification step.[1] |

| Work-up | More complex (neutralization, liquid-liquid extraction). | Simpler (acidification, filtration). |

| Potential Issues | Harsher conditions may risk side reactions (e.g., ether cleavage). | Potential for base-sensitive functional group degradation. |

| Reagent Handling | Requires careful handling of concentrated sulfuric acid. | Evolves ammonia gas; requires good ventilation.[1] |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Extend reflux time and ensure the temperature is at the desired level. Confirm reagent concentration. |

| Poor solubility of the starting material. | Add a co-solvent like ethanol or THF, though this may slow the reaction.[8] | |

| Low Yield | Product loss during work-up. | In Protocol A, ensure complete extraction. In Protocol B, ensure pH is low enough for full precipitation. |

| Side reactions degrading material. | Consider milder conditions (lower temperature, less concentrated acid/base). | |

| Impure Product | Incomplete hydrolysis (amide intermediate present). | Increase reaction time or temperature. The amide can be separated chromatographically if necessary. |

| Contamination from work-up. | In Protocol B, wash the precipitate thoroughly with cold water to remove salts. Recrystallize the final product. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All procedures should be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors (acid fumes, ammonia).

-

Handling Reagents: Concentrated acids and bases are highly corrosive. Handle them with extreme care, and have appropriate spill kits ready. The dilution of concentrated sulfuric acid is highly exothermic and must be done by adding acid to water, never the reverse.

-

Pressure: Never heat a closed system. Ensure the reflux apparatus is open to the atmosphere.

References

- Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822.

-

Clark, J. (2023). Hydrolysing Nitriles. Chemguide. [Link]

-

SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]

-

Martinkova, L., & Vesela, A. B. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]

-

LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

Martinkova, L., & Vesela, A. B. (2012). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. [Link]

- CN101117331A. (2008). Method for preparing 3-pyridine acetic acid hydrochloride.

-

National Center for Biotechnology Information. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PubMed Central. [Link]

- CN103242222A. (2013). Preparation method of 3-pyridineacetic acid hydrochloride.

-

Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

-

The Royal Society of Chemistry. (1998). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

American Chemical Society. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

-

National Center for Biotechnology Information. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. PubMed. [Link]

-

Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab. [Link]

-

ResearchGate. Degree of complete hydrolysis of nitriles to the carboxylic acid. [Link]

-

Pearson+. (2024). The mechanism for acidic hydrolysis of a nitrile resembles the ba.... [Link]

-

Leah4sci. (2020). Acid-catalyzed nitrile hydrolysis. YouTube. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. m.youtube.com [m.youtube.com]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 7. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Suzuki-Miyaura Coupling of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile

Executive Summary

This application note details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile (referred to herein as Substrate A ).

While the 5-bromo position offers a standard handle for oxidative addition, this specific substrate presents a dual-mode challenge :

-

Electronic Deactivation: The 3,4-dimethoxy groups are strong electron donors, increasing the electron density of the pyridine ring and potentially retarding the rate of oxidative addition compared to electron-deficient pyridines.

-

Base Sensitivity (The "Acidity Trap"): The C2-cyanomethyl group (-CH₂CN) contains benzylic-like acidic protons (pKa ≈ 25 in DMSO, lowered by the pyridine ring). Use of strong bases (e.g., KOtBu, NaOH) or harsh conditions can lead to deprotonation followed by self-condensation (Thorpe-Ziegler type) or nitrile hydrolysis.

This guide provides two distinct protocols: Protocol A (Standard Aqueous) for robust coupling partners, and Protocol B (Anhydrous/Mild) for base-sensitive or difficult substrates.

Substrate Analysis & Retrosynthetic Logic

Structural Reactivity Profile

-

Nucleophile: Aryl/Heteroaryl Boronic Acid (or Pinacol Ester).[3]

-

Critical Risk Factors:

-

Catalyst Poisoning: The pyridine nitrogen is sterically crowded by the 3-methoxy group, reducing its ability to bind Pd and poison the catalyst. However, chelation effects should still be monitored.

-

Side Reactions: High pH (>12) and high temperature (>100°C) risk hydrolyzing the nitrile to a primary amide or carboxylic acid.

-

Mechanism & Causality

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.

-

Oxidative Addition: The rate-limiting step for this electron-rich bromide. We recommend electron-rich phosphine ligands (e.g., dppf, SPhos) to facilitate this step.

-

Transmetallation: Requires a base to activate the boronic acid (forming a boronate species).[4]

-

Reductive Elimination: Forms the C-C bond.[4]

Recommended Reaction Conditions

Summary Table of Conditions

| Parameter | Protocol A: Robust (Standard) | Protocol B: High Performance (Difficult) |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) |

| Base | Na₂CO₃ (2.0 equiv) | K₃PO₃ (anhydrous) or CsF (2.5 equiv) |

| Solvent | 1,4-Dioxane / Water (4:1) | Toluene or THF (Anhydrous) |

| Temperature | 80°C - 90°C | 90°C - 100°C |

| Atmosphere | Nitrogen or Argon (Strict) | Nitrogen or Argon (Strict) |

| Use Case | Standard aryl boronic acids; cost-effective. | Sterically hindered partners; base-sensitive groups. |

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Dioxane/Water)

Best for: Coupling with simple phenyl or heteroaryl boronic acids where base sensitivity is manageable.

Reagents:

-

(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile (1.0 equiv)

-

Aryl Boronic Acid (1.2 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM ) (0.05 equiv)

-

Sodium Carbonate (Na₂CO₃ ) (2.0 equiv)

-

Solvent: 1,4-Dioxane and Distilled Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (microwave vial or round-bottom flask) with the bromide substrate, boronic acid, and Pd(dppf)Cl₂·DCM.

-

Note: Weighing the catalyst in air is acceptable, but minimize exposure.

-

-

Solvent Prep: In a separate vessel, dissolve Na₂CO₃ in the water/dioxane mixture. Sparge this solution with nitrogen/argon for 15 minutes to remove dissolved oxygen.

-

Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligands, killing the catalyst.

-

-

Addition: Add the degassed solvent mixture to the reaction vial containing the solids.

-

Inertion: Seal the vial and purge the headspace with inert gas for 2-3 minutes.

-

Reaction: Heat the mixture to 85°C with vigorous stirring.

-

Monitoring: Check by LC-MS or TLC after 2 hours. The electron-rich nature of the ring may require reaction times up to 12-16 hours.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: The "SPhos" Method (Anhydrous)

Best for: Sterically hindered boronic acids or if nitrile hydrolysis is observed in Protocol A.

Reagents:

-

Substrate A (1.0 equiv)

-

Boronic Acid/Ester (1.5 equiv)[5]

-

Palladium(II) Acetate (Pd(OAc)₂ ) (0.02 equiv)

-

SPhos Ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Alternative:XPhos Pd G2 precatalyst (0.02 equiv) can replace Pd(OAc)₂/SPhos.

-

-

Potassium Phosphate Tribasic (K₃PO₄ ) (Finely ground, anhydrous) (2.5 equiv)

-

Solvent: Toluene (Anhydrous)[4]

Step-by-Step Procedure:

-

Catalyst Activation (In-situ): In the reaction vessel, add Pd(OAc)₂ and SPhos. Add 1 mL of anhydrous Toluene and stir at RT for 5 minutes under Nitrogen. The solution should turn a deep orange/red, indicating active catalyst formation.

-

Reactant Addition: Add the bromide substrate, boronic acid, and finely ground K₃PO₄ to the vessel.

-

Solvent Addition: Add the remaining Toluene. Total concentration should be approx. 0.1 M to 0.2 M with respect to the bromide.

-

Degassing: Sparge the mixture with Nitrogen for 10 minutes.

-

Reaction: Heat to 100°C .

-

Why Toluene? The non-polar solvent suppresses the ionization of the acidic cyanomethyl proton compared to polar aprotic solvents like DMF or DMSO.

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc. Concentrate the filtrate.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for this coupling.

Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate complexity.

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remains) | Oxidative addition failure. | The electron-rich ring is deactivating the bromide. Switch to SPhos or XPhos ligands (Protocol B). Increase temp to 100°C. |

| New Spot (Polar) / M+18 peak | Nitrile hydrolysis. | Aqueous base is attacking the nitrile. Switch to Protocol B (Anhydrous) . |

| Black Precipitate immediately | Catalyst decomposition ("Pd Black"). | Inefficient ligation or oxygen leak. Ensure strict degassing. Add excess ligand (e.g., additional PPh₃ or SPhos). |

| Homocoupling of Boronic Acid | Oxygen presence.[3][6] | Boronic acid is oxidizing instead of coupling. Degas solvents longer; ensure system is sealed. |

| Product decomposes on column | Acid sensitivity. | The cyanomethyl group can be sensitive. Deactivate silica gel with 1% Et₃N in the eluent. |

References

-

Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Resources. Link

-

BenchChem. (2025).[4] Application Notes for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem Protocols. Link

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Disclaimer: These protocols are intended for use by qualified research personnel. Always review the Safety Data Sheets (SDS) for (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile and all reagents before proceeding.

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Using (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile as a building block in drug discovery

Part 1: Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile represents a high-value "linchpin" scaffold. Its utility stems from its orthogonal reactivity profile , allowing medicinal chemists to independently manipulate three distinct vectors of the molecule to optimize potency, selectivity, and pharmacokinetic (PK) properties.

Structural Analysis & Causality

The molecule is not merely a pyridine derivative; it is a pre-functionalized core designed for Fragment-Based Drug Discovery (FBDD) and Scaffold Morphing .

-